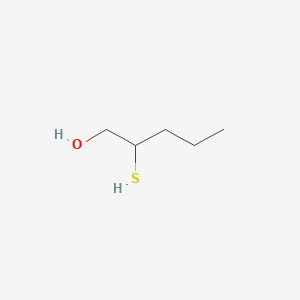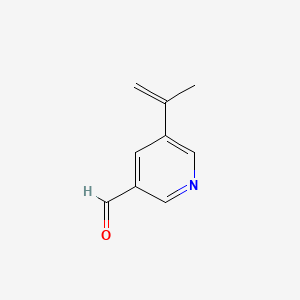
5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of bromine and difluoroethyl groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole typically involves the bromination of 2-(1,1-difluoroethyl)-1,3-thiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkylamines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thiazoles, sulfoxides, sulfones, and thiazolidines.
科学的研究の応用
Chemistry: 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole is used as a building block in the synthesis of various heterocyclic compounds. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of thiazole derivatives with biological targets. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, it can be used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of bromine and difluoroethyl groups can enhance its binding affinity and selectivity towards molecular targets.
類似化合物との比較
- 5-Bromo-2-(1,1-difluoroethyl)pyridine
- 5-Bromo-2-(1,1-difluoroethyl)pyrimidine
- 2-Bromo-5-(1,1-difluoroethyl)pyridine
Comparison: While these compounds share the bromine and difluoroethyl groups, their core structures differ. The thiazole ring in 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole imparts unique chemical and biological properties compared to the pyridine and pyrimidine analogs. The sulfur and nitrogen atoms in the thiazole ring can participate in different types of interactions, making it a versatile scaffold in various applications.
特性
分子式 |
C5H4BrF2NS |
|---|---|
分子量 |
228.06 g/mol |
IUPAC名 |
5-bromo-2-(1,1-difluoroethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H4BrF2NS/c1-5(7,8)4-9-2-3(6)10-4/h2H,1H3 |
InChIキー |
KSPVWVQUKNKFNS-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=C(S1)Br)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B15307632.png)

![Bicyclo[2.1.1]hexane-1,4-diamine](/img/structure/B15307638.png)
![Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15307643.png)
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis](/img/structure/B15307650.png)


![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)
![({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B15307681.png)

